molecular formula C10H18ClNO B2536366 5-Aminoadamantan-2-ol;hydrochloride CAS No. 180271-44-7

5-Aminoadamantan-2-ol;hydrochloride

Cat. No.: B2536366
CAS No.: 180271-44-7
M. Wt: 203.71
InChI Key: IQZMKGCMSXOILZ-UHFFFAOYSA-N
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Description

5-Aminoadamantan-2-ol;hydrochloride is a chemical compound with the molecular formula C10H17NO·HCl and a molecular weight of 203.71 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique cage-like structure. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Target of Action

5-Aminoadamantan-2-ol hydrochloride, also known as Amantadine, primarily targets the N-Methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in memory and learning by regulating the speed of synaptic transmission .

Mode of Action

The compound interacts with its targets by acting as an antagonist to the NMDA receptors . This means it binds to these receptors and blocks their activity, which results in an increase in the synthesis and release of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important functions .

Biochemical Pathways

By blocking the NMDA receptors, 5-Aminoadamantan-2-ol hydrochloride affects the glutamatergic pathway, which is one of the most important excitatory pathways in the brain. This leads to a decrease in excitatory synaptic transmission, which can have downstream effects on various cognitive functions .

Pharmacokinetics

It is known that the compound is well absorbed in the gastrointestinal tract and is widely distributed throughout the body . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The molecular and cellular effects of 5-Aminoadamantan-2-ol hydrochloride’s action include an increase in dopamine levels in the brain, which can lead to improved motor function and reduced symptoms of Parkinson’s disease . Additionally, the compound’s antiviral effects can help in the prophylaxis and treatment of infections caused by various strains of influenza A virus .

Preparation Methods

The synthesis of 5-Aminoadamantan-2-ol;hydrochloride typically involves the following steps :

    Starting Material: The synthesis begins with 5-hydroxy-2-adamantanone as the raw material.

    Reduction: The 5-hydroxy-2-adamantanone undergoes palladium-carbon hydrogenation reduction in the presence of aqueous ammonia, resulting in the formation of 4-amino-1-hydroxy adamantane.

    Acidification: The 4-amino-1-hydroxy adamantane is then acidified to form the hydrochloride salt, yielding this compound.

This method is advantageous due to its high atom economy, minimal reaction steps, and high yield, making it suitable for industrial production.

Chemical Reactions Analysis

5-Aminoadamantan-2-ol;hydrochloride undergoes various types of chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Aminoadamantan-2-ol;hydrochloride has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: It is explored for its potential use in drug delivery systems, particularly in targeted drug delivery and surface recognition.

    Industry: The compound is used in the development of functional polymers, lubricants, and other industrial materials.

Comparison with Similar Compounds

5-Aminoadamantan-2-ol;hydrochloride can be compared with other adamantane derivatives such as :

    Amantadine: Known for its antiviral properties, particularly against influenza A virus.

    Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.

    Memantine: Used in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Properties

IUPAC Name

5-aminoadamantan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9,12H,1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCACOLRJGHSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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